Adiphenine methyl bromide

Vue d'ensemble

Description

CHEMBL2377385 is a bioactive molecule cataloged in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties . This compound is known for its interaction with human muscarinic receptors, particularly the M3 receptor .

Preparation Methods

Chemical Reactions Analysis

CHEMBL2377385 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CHEMBL2377385 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the structure-activity relationships of muscarinic receptor ligands.

Biology: Employed in the investigation of cellular signaling pathways involving muscarinic receptors.

Medicine: Potential therapeutic applications in the treatment of diseases related to muscarinic receptor dysfunction, such as asthma and chronic obstructive pulmonary disease.

Industry: Utilized in the development of new drugs targeting muscarinic receptors

Mechanism of Action

The mechanism of action of CHEMBL2377385 involves its interaction with muscarinic receptors, particularly the M3 receptor. It displaces [3H] N-methylscopolamine from the receptor, indicating its binding affinity. This interaction modulates the receptor’s activity, influencing various cellular signaling pathways .

Comparison with Similar Compounds

CHEMBL2377385 can be compared with other muscarinic receptor ligands. Similar compounds include:

CHEMBL2377386: Another muscarinic receptor ligand with a slightly different structure.

CHEMBL2377387: A compound with similar binding affinity but different pharmacokinetic properties.

The uniqueness of CHEMBL2377385 lies in its specific binding affinity and selectivity for the M3 receptor, making it a valuable tool in research and potential therapeutic applications .

Analyse Des Réactions Chimiques

CHEMBL2377385 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Adiphenine methyl bromide, with the molecular formula , is categorized under the class of organic compounds known as bromides. It possesses notable properties that influence its applications in different scientific domains.

Medicinal Applications

1. Neurological Research

this compound has been studied for its potential effects on the nervous system. Its ability to cross the blood-brain barrier makes it a candidate for research into neuroprotective agents. Studies have indicated that compounds similar to adiphenine can modulate neurotransmitter release, which may have implications for treating neurodegenerative disorders.

2. Antispasmodic Properties

The compound exhibits antispasmodic effects, making it useful in treating conditions characterized by muscle spasms. Research has shown that it can inhibit involuntary muscle contractions, which is beneficial in gastrointestinal disorders.

Toxicological Studies

1. Poisoning Incidents

this compound's structural similarity to methyl bromide raises concerns regarding its toxicity. Case studies have reported severe poisoning incidents linked to exposure to methyl bromide, highlighting the need for careful handling of similar compounds. For instance, one study documented a case of acute renal failure following exposure to high concentrations of methyl bromide, emphasizing the potential risks associated with halogenated compounds .

2. Environmental Impact

The environmental implications of using brominated compounds like this compound are significant. Methyl bromide is classified as an ozone-depleting substance, prompting regulatory scrutiny . Research into alternatives or safer handling methods for such compounds is ongoing, focusing on minimizing environmental damage while maintaining efficacy in pest control and other applications.

Data Tables

1. Clinical Case Study

A clinical report highlighted a case where patients exhibited severe symptoms after exposure to high levels of methyl bromide during fumigation processes. The study detailed the management of acute renal failure and respiratory distress, showcasing the critical need for understanding the toxicological profiles of related compounds like this compound .

2. Agricultural Application

In agricultural settings, research has explored the use of methyl bromide as a fumigant for soil treatment against nematodes and fungi. The effectiveness of this compound in similar applications remains to be fully evaluated, but its structural properties suggest potential benefits in pest control without the severe environmental impact associated with traditional fumigants .

Mécanisme D'action

The mechanism of action of CHEMBL2377385 involves its interaction with muscarinic receptors, particularly the M3 receptor. It displaces [3H] N-methylscopolamine from the receptor, indicating its binding affinity. This interaction modulates the receptor’s activity, influencing various cellular signaling pathways .

Comparaison Avec Des Composés Similaires

CHEMBL2377385 can be compared with other muscarinic receptor ligands. Similar compounds include:

CHEMBL2377386: Another muscarinic receptor ligand with a slightly different structure.

CHEMBL2377387: A compound with similar binding affinity but different pharmacokinetic properties.

The uniqueness of CHEMBL2377385 lies in its specific binding affinity and selectivity for the M3 receptor, making it a valuable tool in research and potential therapeutic applications .

Activité Biologique

Adiphenine methyl bromide, a compound related to methyl bromide, is primarily recognized for its biological activity and toxicity. Methyl bromide itself is widely used as a fumigant and has been associated with various health risks due to its neurotoxic and genotoxic properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, toxicological effects, and relevant case studies.

The biological activity of this compound can be understood through its interaction with cellular components. Methyl bromide operates primarily through metabolic pathways involving glutathione-S-transferase (GST), leading to the alkylation of proteins and DNA, which can result in cellular dysfunction and toxicity . The specific metabolic pathways for this compound may mirror those of methyl bromide due to structural similarities.

Acute Toxicity

Acute exposure to methyl bromide has been linked to various symptoms ranging from mild (headaches, nausea) to severe (neurological disturbances, respiratory failure) . In laboratory studies, high concentrations have shown a steep dose-response curve for lethality, indicating that even slight increases in exposure can significantly heighten toxicity .

Chronic Effects

Case Studies

Several case studies highlight the implications of methyl bromide exposure in human populations. Notably, a family vacationing in the U.S. Virgin Islands experienced acute toxicity due to improper fumigation practices. Symptoms included severe neurological effects requiring hospitalization and hemodialysis . Another investigation into residential proximity to methyl bromide applications found associations with adverse birth outcomes, suggesting potential teratogenic effects .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity and toxic effects of this compound:

| Study | Findings | Exposure Type | Effects Observed |

|---|---|---|---|

| Kato et al. (1986) | Lethal concentration observed at 701 ppm | Inhalation | Neurotoxicity, liver damage |

| Boorman et al. (1986) | Hyperplasia in forestomach after chronic exposure | Oral | Tumor development in rats |

| Hurtt et al. (1988) | Olfactory epithelium degeneration at 175 ppm | Inhalation | Respiratory distress |

| Nolan et al. (1985) | Genetic polymorphisms affecting GST sensitivity | Human study | Variability in toxicity response |

Propriétés

Numéro CAS |

6113-04-8 |

|---|---|

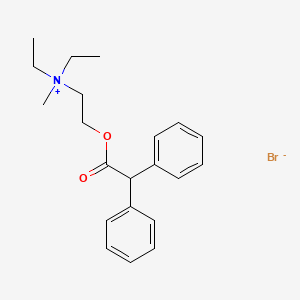

Formule moléculaire |

C21H28BrNO2 |

Poids moléculaire |

406.4 g/mol |

Nom IUPAC |

2-(2,2-diphenylacetyl)oxyethyl-diethyl-methylazanium;bromide |

InChI |

InChI=1S/C21H28NO2.BrH/c1-4-22(3,5-2)16-17-24-21(23)20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,20H,4-5,16-17H2,1-3H3;1H/q+1;/p-1 |

Clé InChI |

WMUOPJLADBOCIX-UHFFFAOYSA-M |

SMILES |

CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |

SMILES canonique |

CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |

Apparence |

Solid powder |

Key on ui other cas no. |

6113-04-8 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Adiphenine methyl bromide; NSC 83044; NSC-83044; NSC83044; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.